M410

Breast Cancer Cytotoxicity GI50

Identifying microtubule inhibitors that retain efficacy against multidrug-resistant (MDR) tumor cells is a persistent challenge in oncology research. M410 addresses this gap through a dual mechanism-disrupting microtubule polymerization while downregulating HIF-1α, a master regulator of tumor angiogenesis and progression. • GI50 = 111.4 nM in MDA-MB-231 breast cancer cells; retains cytotoxic activity against MDR lines (KB-VIN, P388/ADR) • Suppresses HIF-1α protein levels, nuclear accumulation, and downstream VEGF mRNA under hypoxia • Confirmed in vivo efficacy: reduces tumor vessel density and inhibits LoVo colon cancer xenograft growth Supplied as solid powder (≥98% purity) with ambient-temperature global shipping.

Molecular Formula C17H17Na2O7P
Molecular Weight 410.27
Cat. No. B1150112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM410
SynonymsM410;  M-410;  M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate
Molecular FormulaC17H17Na2O7P
Molecular Weight410.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

M410 Compound: A Combretastatin A4 Analogue and Vascular Disrupting Agent (VDA) for Cancer Research


M410, chemically defined as (Z)-3,4′,5-trimethoxylstilbene-3′-O-phosphate disodium, is a synthetic stilbene derivative and a combretastatin A4 (CA-4) analogue [1]. It is classified as a small-molecule microtubule inhibitor and vascular disrupting agent (VDA) [2]. Its primary mechanism involves binding to tubulin, inhibiting polymerization, and disrupting the microtubule cytoskeleton, which leads to mitotic arrest and anti-angiogenic effects [3].

Why M410 is Not Interchangeable with Other Tubulin-Binding Agents: Evidence-Based Differentiation


Despite sharing a common target (microtubules) with agents like combretastatin A4 (CA-4), colchicine, and vinca alkaloids, M410 exhibits distinct pharmacological properties that preclude simple substitution. Differences in potency, multi-drug resistance (MDR) profile, and downstream effects on hypoxia-inducible factor 1-alpha (HIF-1α) signaling create a unique efficacy and safety fingerprint [1]. For example, while M410 is a less potent cytotoxic agent than CA-4 in certain breast cancer cell lines, it demonstrates superior activity against MDR tumor cells and a pronounced ability to downregulate HIF-1α, a key driver of tumor progression and angiogenesis [2]. These qualitative differences necessitate a compound-specific evaluation for research and therapeutic development.

Quantitative Evidence for M410 Compound Differentiation vs. Closest Analogs


M410 Exhibits 13.6-fold Lower Cytotoxicity than CA-4 in MDA-MB-231 Breast Cancer Cells, Suggesting a Different Therapeutic Window

M410 demonstrated a 50% growth inhibition (GI50) of 111.4±2.2 nM in MDA-MB-231 human breast cancer cells after 72 hours of treatment [1]. In contrast, the parent compound combretastatin A4 (CA-4) exhibits a GI50 of 8.2±0.0 nM in the same cell line, representing a 13.6-fold difference in potency [2].

Breast Cancer Cytotoxicity GI50

M410 Retains Potent Cytotoxicity Against Multi-Drug Resistant (MDR) Tumor Cells, Unlike Many Microtubule Inhibitors

M410 exhibited a similar level of potent cytotoxic activity against multi-drug resistant (MDR) tumor cells as it did against proliferating tumor cells [1]. While the exact cell lines and quantitative resistance factors are not specified in the abstract, this characteristic is a critical differentiator from many chemotherapeutics, including some microtubule inhibitors, which are substrates for efflux pumps like P-glycoprotein and show reduced efficacy in MDR contexts.

Multi-Drug Resistance MDR Cytotoxicity

M410 Inhibits Bovine Brain Tubulin Polymerization in a Manner Similar to Colchicine, but with Distinct Downstream Effects

In a tubulin assembly assay using bovine brain tubulin, M410 inhibited polymerization in a manner comparable to the classic microtubule inhibitor colchicine [1]. However, in proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of M410 induced cellular tubulin depolymerization within 4 hours, leading to M phase arrest [1]. While the IC50 for tubulin polymerization is not provided, the qualitative mechanism is established, and the functional consequence (M-phase arrest) is a direct downstream effect.

Tubulin Polymerization Microtubule Dynamics Mechanism of Action

M410 Downregulates HIF-1α Protein Levels and Its Transcriptional Targets in Breast Cancer Cells

In MDA-MB-231 breast cancer cells, M410 treatment led to a clear, dose-dependent reduction in hypoxia-inducible factor-1 alpha (HIF-1α) protein expression [1]. Furthermore, M410 inhibited the nuclear accumulation of HIF-1α and reduced the mRNA levels of HIF-1-targeted genes, including vascular endothelial growth factor (VEGF) [1]. This effect was shown to be proteasome-independent and occurred at the post-transcriptional level [1].

HIF-1α Hypoxia Angiogenesis

In Vivo Tumor Growth Inhibition and Vascular Disruption in LoVo Colon Cancer Xenografts

Systemic administration of M410 at nontoxic doses to nude mice bearing human colon cancer LoVo xenografts resulted in significant inhibition of tumor growth [1]. Immunohistochemical staining for CD31 revealed a decrease in tumor vessel density following M410 treatment, confirming its in vivo vascular disrupting activity [1].

In Vivo Efficacy Xenograft Vascular Disruption

Optimal Research Applications for M410 Based on Quantitative Evidence


Investigating HIF-1α-Mediated Pathways in Hypoxic Tumor Models

Given M410's demonstrated ability to downregulate HIF-1α protein levels, reduce its nuclear accumulation, and suppress downstream VEGF mRNA in breast cancer cells [1], it is a valuable tool for dissecting the role of HIF-1α in tumor angiogenesis and progression under hypoxic conditions. Its dual mechanism—microtubule disruption coupled with HIF-1α inhibition—makes it particularly suited for studies where the interplay between the cytoskeleton and hypoxic signaling is of interest.

Preclinical Studies in Multi-Drug Resistant (MDR) Cancer Models

The finding that M410 retains cytotoxic activity against MDR tumor cells [1] positions it as a key research compound for exploring therapeutic strategies in chemoresistant cancers. This property allows researchers to use M410 as a control or test agent in MDR cell lines (e.g., KB-VIN, P388/ADR) to study mechanisms of drug efflux and to evaluate the efficacy of novel combination therapies designed to overcome resistance.

In Vivo Vascular Disruption and Tumor Starvation Studies

M410's confirmed in vivo efficacy in reducing tumor vessel density and inhibiting the growth of LoVo colon cancer xenografts [1] makes it a suitable agent for studying the dynamics of vascular disruption. Researchers can utilize M410 in preclinical models to investigate the acute effects of VDA treatment on tumor blood flow, vascular permeability, and subsequent tumor necrosis, as well as to evaluate non-invasive imaging biomarkers for monitoring vascular targeting therapy.

Comparative Pharmacology of Stilbene-Based Microtubule Inhibitors

The quantifiable difference in potency between M410 (GI50 = 111.4 nM) and its parent compound CA-4 (GI50 = 8.2 nM) in MDA-MB-231 cells [1][2] provides a clear rationale for its use in comparative pharmacology studies. Researchers can employ M410 to investigate the structure-activity relationships (SAR) of stilbene derivatives, specifically how the addition of a phosphate group alters potency, MDR susceptibility, and downstream effects like HIF-1α regulation compared to the non-phosphorylated CA-4.

Technical Documentation Hub

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